

Physical and chemical properties of N-phenylbenzenecarbothioamide

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Compound of Interest

Compound Name: Thiobenzanilide

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An In-Depth Technical Guide to the Physical and Chemical Properties of N-phenylbenzenecarbothioamide

Introduction: The Thioamide Moiety in Modern Chemistry

N-phenylbenzenecarbothioamide, commonly known as **thiobenzanilide**, represents a fascinating class of organic compounds characterized by a thioamide functional group linking two phenyl rings. Unlike its amide analogue, benzanilide, the replacement of the carbonyl oxygen with a sulfur atom introduces profound changes in the molecule's electronic structure, reactivity, and biological activity. This substitution enhances the molecule's lipophilicity and alters its hydrogen bonding capabilities, making **thiobenzanilides** valuable scaffolds in medicinal chemistry and materials science.^[1]

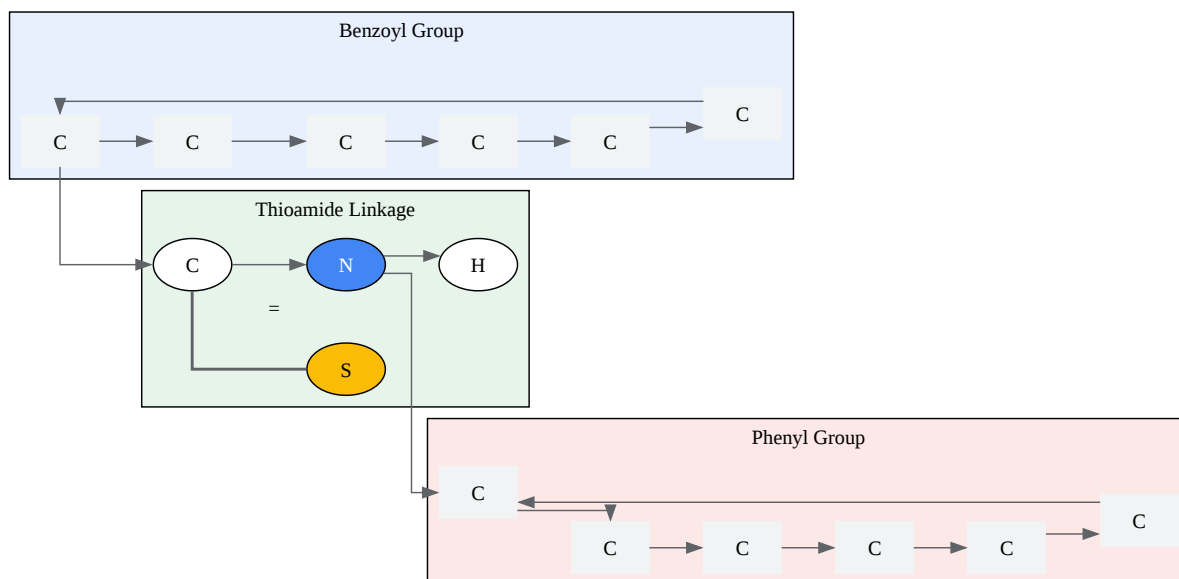
This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the synthesis, physical properties, and chemical characteristics of N-phenylbenzenecarbothioamide. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and present a comprehensive analysis of its spectroscopic signature. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Molecular Structure and Physicochemical Properties

A foundational understanding of a molecule begins with its basic properties. N-phenylbenzenecarbothioamide is a solid at room temperature, with its properties dictated by the interplay of the phenyl rings and the central thioamide linkage.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ NS	[2]
Molecular Weight	213.30 g/mol	[2]
Appearance	Typically a yellow or off-white solid	[3][4]
Melting Point	98-100 °C	Varies by purity and crystalline form
Solubility	Generally soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.	[1]

The structure of N-phenylbenzenecarbothioamide features a central thioamide group (-C=S)NH-) connecting a benzoyl group and a phenyl group. The C-N bond within the thioamide linkage exhibits significant double-bond character due to resonance, leading to restricted rotation and the potential for Z and E rotamers. However, studies on secondary amides and thioamides often show a strong preference for the Z conformation.[5]



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Caption: Core structure of N-phenylbenzenecarbothioamide.

Synthesis of N-phenylbenzenecarbothioamide

The preparation of **thiobenzanilides** can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two prevalent methods are the thionation of the corresponding amide and the Willgerodt-Kindler reaction.

Thionation of Benzanilide

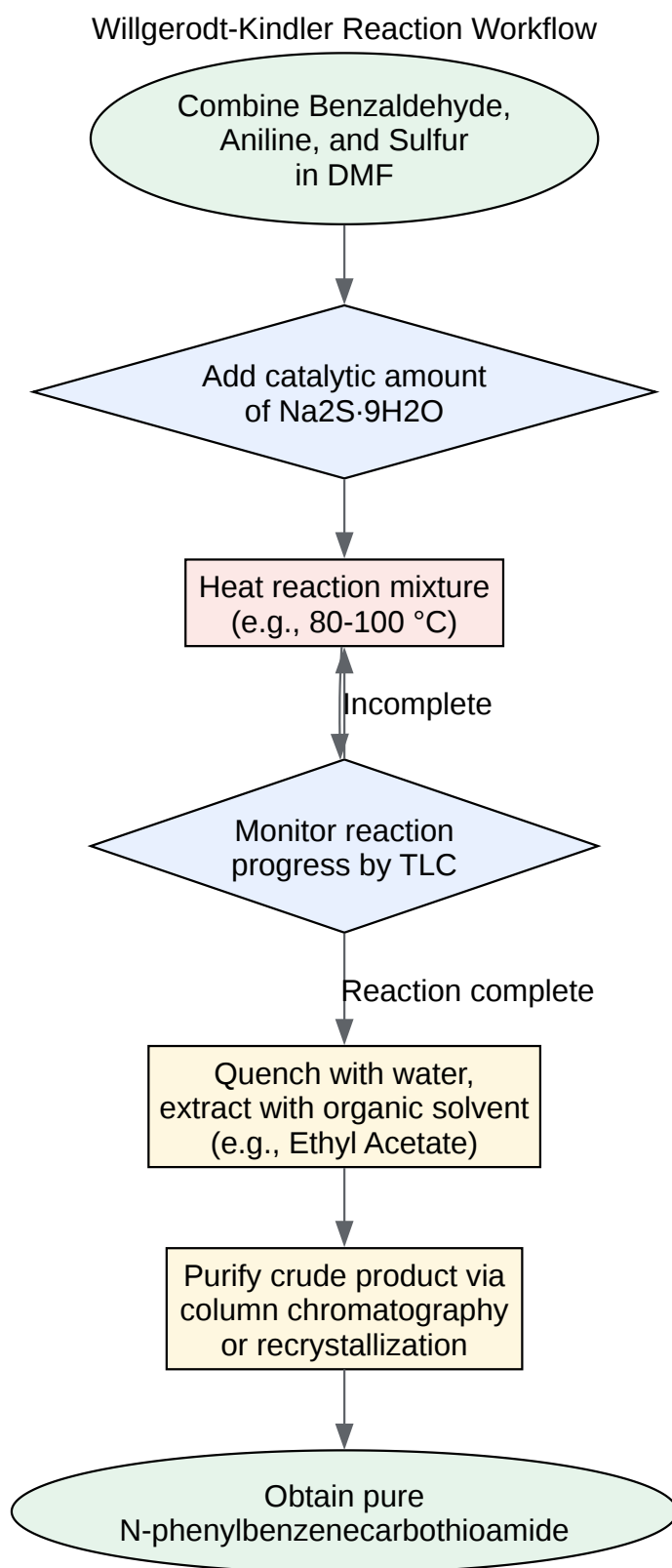
This is a direct and common method that involves converting the carbonyl group of N-phenylbenzamide (benzanilide) into a thiocarbonyl group. Lawesson's reagent or phosphorus pentasulfide (P_2S_5) are the most frequently used thionating agents.[6] The reaction proceeds by nucleophilic attack of the carbonyl oxygen on the phosphorus of the reagent, followed by a series of rearrangements that ultimately replace the oxygen with sulfur.

- **Expertise & Experience:** While effective, this method requires the pre-synthesis of the corresponding amide. Lawesson's reagent is often preferred over P_2S_5 due to its better solubility in organic solvents and milder reaction conditions, which can lead to cleaner reactions and higher yields. The reaction is typically performed in an anhydrous, high-boiling solvent such as toluene or xylene under reflux.

The Willgerodt-Kindler (WK) Reaction

A more convergent approach is the Willgerodt-Kindler reaction, which synthesizes the thioamide directly from an aldehyde, an amine, and elemental sulfur.[7] This one-pot reaction is highly atom-economical. Recent advancements have shown that the reaction can be significantly improved by the addition of a catalytic amount of a base, such as sodium sulfide nonahydrate ($Na_2S \cdot 9H_2O$).[6][7]

- **Causality Behind Experimental Choice:** The traditional WK reaction often requires harsh conditions and can result in moderate yields. The addition of a base catalyst facilitates the nucleophilic cleavage of the S-S bonds in elemental sulfur (S_8), forming reactive polysulfide anions.[7] These anions are more effective sulfur-transfer agents, accelerating the reaction and allowing it to proceed under milder conditions with significantly higher yields (up to 91%). [6][7] This modification represents a significant process improvement, making it the preferred method for many applications.



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Caption: Base-catalyzed Willgerodt-Kindler synthesis workflow.

Detailed Experimental Protocol: Base-Catalyzed Willgerodt-Kindler Synthesis

This protocol is a self-validating system designed for high-yield synthesis of N-phenylbenzenecarbothioamide.^{[6][7]}

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 mmol), aniline (1.2 mmol), and elemental sulfur (1.5 mmol).
- **Solvent and Catalyst Addition:** Add N,N-dimethylformamide (DMF, 5 mL) as the solvent. To this suspension, add sodium sulfide nonahydrate ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$, 0.15 mmol, 15 mol%) as the base catalyst.
- **Reaction:** Heat the reaction mixture to 100 °C and stir vigorously. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
- **Work-up:** Upon completion (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization

The structural elucidation of N-phenylbenzenecarbothioamide relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's framework.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups. The spectrum of N-phenylbenzenecarbothioamide is distinguished by the absence of a strong C=O stretch (typically $\sim 1660 \text{ cm}^{-1}$) and the presence of characteristic thioamide bands.^{[8][9]}

Wavenumber (cm ⁻¹)	Vibration	Intensity	Comments
~3400-3200	N-H Stretch	Medium	Often appears as a sharp peak. Its position is sensitive to hydrogen bonding.
~3100-3000	Aromatic C-H Stretch	Medium-Weak	Characteristic of the phenyl rings.[9]
~1540-1480	Thioamide II (C-N stretch, N-H bend)	Strong	A key diagnostic peak for the thioamide group.
~1350-1250	Thioamide I (C=S stretch, C-N stretch)	Strong	The C=S bond has a lower frequency than a C=O bond due to the larger mass of sulfur.
~1600, ~1450	Aromatic C=C Stretch	Medium-Strong	Confirms the presence of the benzene rings.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10]

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the N-H proton.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5-10.5	Broad Singlet	1H	N-H proton. The chemical shift is variable and depends on solvent and concentration.
~7.2-8.0	Multiplet	10H	Aromatic protons (Ar-H) from both phenyl rings. The exact pattern can be complex due to overlapping signals.

- Expert Insight: The broadness of the N-H signal is due to quadrupole broadening from the ^{14}N nucleus and potential chemical exchange. In disubstituted derivatives, the aromatic region can resolve into clearer patterns (e.g., doublets and triplets) that can be used to confirm substitution patterns.[\[11\]](#)

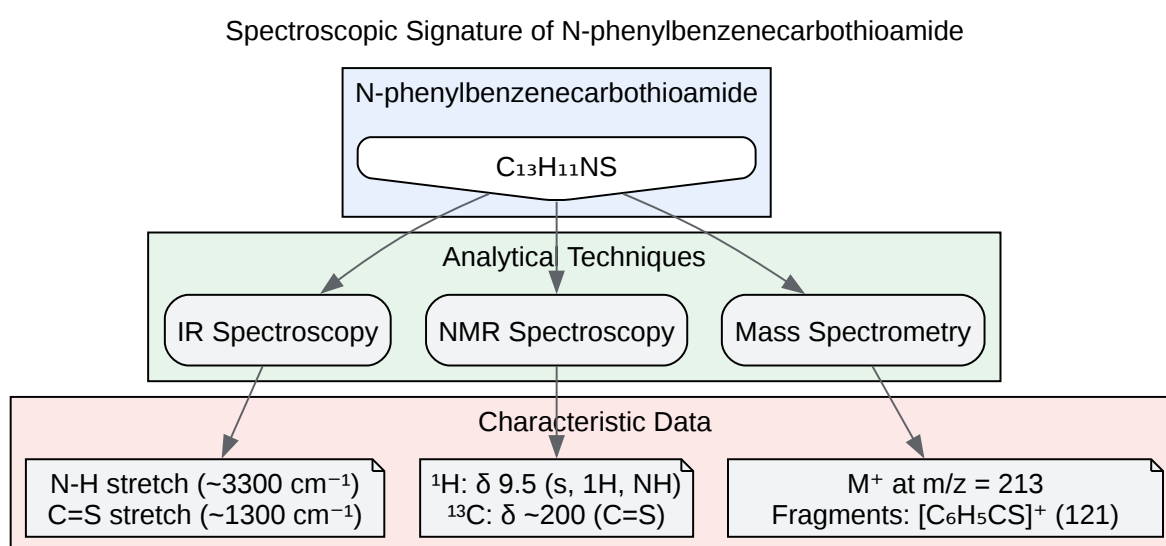
^{13}C NMR: The carbon NMR spectrum is used to identify all unique carbon environments.

Chemical Shift (δ , ppm)	Assignment	Comments
~195-205	C=S	The thiocarbonyl carbon is significantly downfield, making it a highly characteristic signal.
~120-140	Aromatic C	Multiple signals corresponding to the carbons of the two phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[\[12\]](#)

- **Molecular Ion (M^+):** For N-phenylbenzenecarbothioamide ($C_{13}H_{11}NS$), the molecular ion peak is expected at $m/z = 213$.
- **Key Fragmentation Patterns:** Common fragmentation pathways involve cleavage of the thioamide bond. Expected fragments include the benzoyl cation ($[C_6H_5CO]^+$, $m/z = 105$, though less likely than thiobenzoyl), the thiobenzoyl cation ($[C_6H_5CS]^+$, $m/z = 121$), and the phenyl isothiocyanate radical cation ($[C_6H_5NCS]^+\bullet$, $m/z = 135$).



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Caption: Relationship between structure and spectroscopic data.

Applications in Drug Development

The structural features of N-phenylbenzenecarbothioamide and its derivatives have made them attractive candidates in drug discovery. The thioamide group can act as a bioisostere for the amide bond, but with altered electronic and steric properties. This substitution can lead to enhanced biological activity, improved metabolic stability, or novel mechanisms of action.

- **Anticancer Activity:** Several studies have reported the antiproliferative activity of **thiobenzanilide** derivatives against various cancer cell lines, including human melanoma (A375) and breast cancer (MCF-7) cells.[5] The mechanism often involves the induction of apoptosis through perturbations in the cell cycle and mitochondrial function.[5]
- **Antispasmodic Agents:** Research has shown that replacing the amide oxygen with sulfur in benzanilide derivatives can dramatically increase their antispasmodic activity.[1] This highlights the critical role of the sulfur atom in modulating the interaction of these molecules with biological targets.[1]
- **Other Potential Applications:** The thioamide scaffold is versatile and has been explored for a range of other biological activities, including antiviral and antibacterial properties.[13][14]

Conclusion

N-phenylbenzenecarbothioamide is a compound of significant interest due to its unique chemical properties and biological potential. The efficient, base-catalyzed Willgerodt-Kindler reaction provides a robust and scalable method for its synthesis. Its structure is readily confirmed through a combination of IR, NMR, and mass spectrometry, each providing a distinct piece of the structural puzzle. As a scaffold, the **thiobenzanilide** core offers a compelling platform for the design of new therapeutic agents, demonstrating how a single atom substitution—from oxygen to sulfur—can unlock a wealth of new chemical and pharmacological possibilities. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this versatile molecule.

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